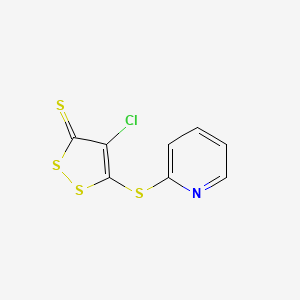

4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione

Description

Properties

Molecular Formula |

C8H4ClNS4 |

|---|---|

Molecular Weight |

277.8 g/mol |

IUPAC Name |

4-chloro-5-pyridin-2-ylsulfanyldithiole-3-thione |

InChI |

InChI=1S/C8H4ClNS4/c9-6-7(11)13-14-8(6)12-5-3-1-2-4-10-5/h1-4H |

InChI Key |

BCKPAYQKJKNEJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C(=S)SS2)Cl |

Origin of Product |

United States |

Preparation Methods

Methodology

The 5-chloro group of 4,5-dichloro-3H-1,2-dithiole-3-thione (CAS 77332-79-7) undergoes nucleophilic displacement with pyridin-2-thiol under basic conditions.

Procedure :

-

Reagents :

-

Conditions :

Mechanism :

The base deprotonates pyridin-2-thiol to form a thiolate nucleophile, which attacks the electron-deficient C5 position of the dithiolethione.

Advantages :

-

Scalable with commercially available starting materials.

-

High regioselectivity for the 5-position due to steric and electronic factors.

Lawesson’s Reagent-Mediated Cyclization

Methodology

Sulfuration of 3-oxoester precursors using Lawesson’s reagent (LR) or P₄S₁₀ forms the dithiolethione core, followed by functionalization.

Procedure :

-

Synthesis of 3-Oxoester Precursor :

-

Ethyl 4-chloro-5-(pyridin-2-ylthio)acetate is prepared via SNAr reaction between ethyl chloroacetate and pyridin-2-thiol.

-

-

Cyclization :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 110°C |

| Isolated Yield | 58% |

Limitations :

Palladium-Catalyzed Cross-Coupling

Methodology

Aryl halides or triflates react with pyridin-2-thiol via Pd-catalyzed C–S bond formation.

Procedure :

-

Reagents :

-

Conditions :

Mechanistic Insight :

Oxidative addition of Pd(0) to the C–I bond forms a Pd(II) intermediate, which undergoes transmetalation with the thiolate. Reductive elimination yields the product.

Advantages :

Direct Sulfur Insertion via Elemental Sulfur

Methodology

Reaction of alkynes with sulfur sources under oxidative conditions constructs the dithiolethione ring.

Procedure :

-

Reagents :

-

Conditions :

-

Temperature: 120°C

-

Duration: 24 hours

-

Challenges :

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Byproducts |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–73 | Low | High | Minimal |

| Lawesson’s Reagent | 50–60 | High | Moderate | Dithiolane dimers |

| Pd-Catalyzed Coupling | 70–75 | High | Moderate | Pd residues |

| Sulfur Insertion | 40–50 | Low | Low | Polymeric |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium thiolate or primary amines under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced sulfur-containing compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of the broader class of 1,2-dithiole derivatives, which have demonstrated significant pharmacological activities. These include:

- Antitumor Activity : Research indicates that 1,2-dithiole derivatives can act as chemoprotective agents against cancer. For instance, compounds like oltipraz have been studied for their ability to induce phase II detoxifying enzymes, which help in reducing the risk of cancer development by neutralizing carcinogens .

- Antioxidant Properties : 4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione has been shown to enhance cellular antioxidant defenses. It induces the expression of enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase 1, which are crucial for cellular protection against oxidative stress .

- Anti-inflammatory Effects : Recent studies highlight the compound's potential in modulating inflammatory responses. It has been found to inhibit NLRP3 inflammasome activation, thereby reducing inflammation in models of skin diseases like psoriasis .

Case Study: D3T as a Therapeutic Agent

A study published in Pharmaceuticals examined the therapeutic potential of D3T (a related compound) in inducing antioxidative and anti-inflammatory responses across various tissues. The findings suggest that such compounds can play a significant role in managing chronic inflammatory diseases .

Agricultural Applications

The compound has also been explored for its potential use as a pesticide and fungicide:

- Microbicidal Activity : 1,2-dithiolone compounds, including derivatives of this compound, have been identified as effective microbicidal agents. They are utilized in agricultural formulations to control fungal pathogens .

Case Study: Pesticide Formulations

Research has demonstrated that these compounds can be integrated into pesticide formulations to enhance efficacy against various agricultural pests while minimizing environmental impact .

Material Science Applications

In materials science, the unique properties of this compound make it suitable for developing advanced materials:

- Corrosion Inhibitors : The compound's ability to form stable complexes with metal ions positions it as a potential corrosion inhibitor in industrial applications. Its effectiveness arises from its capacity to adsorb onto metal surfaces and protect them from oxidative damage .

Summary Table of Applications

Mechanism of Action

The mechanism by which 4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione exerts its effects is not fully understood. it is believed to interact with various molecular targets through its sulfur and nitrogen atoms. These interactions can modulate biological pathways, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione can be contextualized by comparing it to structurally or functionally related dithiolethiones. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Dithiolethiones

Key Comparative Insights

Substituent-Driven Bioactivity: The pyridin-2-ylthio group in the target compound may enhance binding to metalloenzymes or nucleic acids due to its nitrogen heterocycle, distinguishing it from phenyl-substituted analogs like ADT or ACS2 .

Therapeutic Potential: Compared to oltipraz, the target compound’s pyridine substituent could reduce toxicity risks associated with pyrazinyl groups while retaining chemopreventive properties . Unlike D3T (unsubstituted), the chloro and pyridin-2-ylthio groups may improve pharmacokinetics (e.g., solubility, bioavailability) for diabetes or cataract management .

Electrochemical Behavior :

- The thione moiety’s redox activity (observed in analogs like 4-mercapto-5-(p-tolyl)-dithiolethione) suggests that the target compound may undergo irreversible reduction, forming disulfide dimers or reactive sulfur species .

Structural Uniqueness: The dimer 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione) () shares the 4-Cl substituent but lacks the pyridine moiety, highlighting the target compound’s novelty in balancing H₂S donation and targeted bioactivity .

Biological Activity

4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione is a heterocyclic compound characterized by its unique dithiole core and a pyridinylthio substituent. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of sulfur and chlorine atoms in its structure enhances its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 277.84 g/mol. The compound features:

- Dithiole core : Contributes to its electrophilic and nucleophilic properties.

- Pyridinylthio group : Enhances biological activity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄ClN S₄ |

| Molecular Weight | 277.84 g/mol |

| Chemical Structure | Structure |

Synthesis

The synthesis of this compound typically involves multi-step reactions, often starting with the reaction of pyridine-2-thiol with 4-chloro-1,2-dithiole-3-thione. A common method employs copper iodide as a catalyst under microwave irradiation in dry pyridine at elevated temperatures (115°C) for optimal yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. These properties make them potential candidates for agricultural applications as fungicides or bactericides. The structural features of the dithiole compound allow it to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the sulfur and nitrogen atoms within the structure facilitate interactions with biological macromolecules, modulating various biochemical pathways that lead to antimicrobial or anticancer effects .

Case Studies

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of dithiole compounds exhibit broad-spectrum antimicrobial activity against various pathogens, suggesting that this compound may share similar properties.

- Anticancer Studies : Although direct studies on this specific compound are sparse, related compounds have been shown to inhibit tumor growth in various cancer models, indicating a potential pathway for future research into its efficacy against cancer cells .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where the pyridin-2-ylthio group replaces a leaving group (e.g., halogen) on the dithiolethione core. Key steps include:

- Reagent Selection : Use sulfur-containing nucleophiles (e.g., pyridine-2-thiol) under anhydrous conditions with catalysts like triethylamine.

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) ensures high purity.

- Validation : Confirm structure via NMR and NMR, focusing on sulfur-related chemical shifts (δ 120–160 ppm for thione groups) .

Q. What are the primary biological activities of this compound in preclinical models?

- Methodological Answer : The compound exhibits chemopreventive properties by activating the Nrf2-ARE pathway, inducing phase II detoxifying enzymes (e.g., glutathione S-transferase). Key assays include:

- In Vitro Models : Measure enzyme induction in cell lines (e.g., rat aortic smooth muscle A10 cells) using glutathione (GSH) quantification and qPCR for gene expression .

- In Vivo Models : Evaluate carcinogen inhibition in rodent studies (e.g., benzo[a]pyrene-induced tumors) with dose-response analysis (typical range: 10–100 µmol/kg) .

Q. Which spectroscopic and computational methods are critical for characterizing its electronic structure?

- Methodological Answer :

- Spectroscopy : IR spectroscopy identifies thione (C=S) stretches (~1050–1250 cm), while NMR confirms substituent positions .

- Computational Analysis : Density Functional Theory (DFT) with B3LYP/6-31G* basis set predicts bond lengths and charge densities, validated against X-ray crystallography (e.g., S–S bond length: ~2.05 Å) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence chemopreventive efficacy and toxicity?

- Methodological Answer :

- SAR Studies : Substitute the pyridin-2-ylthio group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH) groups. Test in vitro for enzyme induction and in vivo for tumor inhibition.

- Toxicity Mitigation : Compare ADMET profiles (e.g., hepatotoxicity via ALT/AST levels) of derivatives like oltipraz (4-methyl-5-pyrazinyl) and ADT-OH (4-hydroxyphenyl). Lower lipophilicity reduces hepatic accumulation .

Q. How can discrepancies between computational predictions and experimental data be resolved?

- Methodological Answer :

- Basis Set Optimization : Use hybrid functionals (e.g., CAM-B3LYP) for redox potential calculations. Compare with cyclic voltammetry results (e.g., irreversible oxidation peaks at ~0.8 V vs. Ag/AgCl) .

- Dynamic Effects : Incorporate solvent models (e.g., PCM for water) and molecular dynamics to account for conformational flexibility in solution .

Q. What experimental approaches determine redox behavior and its implications for biological activity?

- Methodological Answer :

- Cyclic Voltammetry : Perform in non-aqueous solvents (e.g., acetonitrile) with a three-electrode system. Identify quasi-reversible redox couples (e.g., Mo-complexes at −0.2 V and +0.5 V) .

- ROS Scavenging Assays : Use DCFH-DA fluorescence in cells to quantify reactive oxygen species (ROS) suppression. Correlate with thione group’s electron-donating capacity .

Q. How can in vitro-in vivo efficacy discrepancies be addressed in chemoprevention studies?

- Methodological Answer :

- Bioavailability Optimization : Formulate prodrugs (e.g., polymeric micelles) to enhance solubility. Test plasma stability and tissue distribution via LC-MS/MS .

- Pharmacodynamic Markers : Monitor NQO1 enzyme activity in both liver (in vivo) and cell lysates (in vitro) to bridge models .

Q. What strategies validate the compound’s mechanism of action in oxidative stress models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.